molecular formula C5H3I2NO B085319 2,6-Diiodopyridin-3-ol CAS No. 14764-90-0

2,6-Diiodopyridin-3-ol

Cat. No.: B085319
CAS No.: 14764-90-0
M. Wt: 346.89 g/mol
InChI Key: ZDOQSPXMJKWUIV-UHFFFAOYSA-N
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Description

2,6-Diiodopyridin-3-ol is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and materials science. Its structure, featuring iodine atoms at the 2 and 6 positions of the pyridine ring, makes it a versatile precursor for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction . Researchers value this compound for synthesizing novel ligands; for instance, diiodopyridine analogues are key intermediates in creating hydrophilic complexing agents like PTD, which show promise in the selective separation of actinides from lanthanides in nuclear fuel cycle research . The electron-rich pyridine core, further functionalized with a hydroxyl group, allows for significant tuning of the compound's electronic properties and coordination geometry, enabling the development of ligands with specific binding affinities . As a specialized building block, this compound facilitates the exploration of new chemical entities in areas including drug discovery, catalyst design, and the development of advanced organic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOQSPXMJKWUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382806
Record name 2,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14764-90-0
Record name 2,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 2,6 Diiodopyridin 3 Ol

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 2,6-diiodopyridin-3-ol ring is significantly influenced by its substituents. The electron-withdrawing nature of the iodine atoms and the pyridine (B92270) nitrogen generally deactivates the ring towards electrophilic aromatic substitution. Conversely, these features, combined with the activating, ortho-, para-directing hydroxyl group, render the molecule susceptible to nucleophilic substitution reactions. researchgate.net

In nucleophilic aromatic substitution (SNAr), the iodine atoms at positions 2 and 6 are excellent leaving groups. The pyridine ring's inherent electron deficiency, which is further enhanced by the inductive effect of the halogens, facilitates attack by nucleophiles. The hydroxyl group at the 3-position can modulate this reactivity; in its phenoxide form under basic conditions, it strongly activates the ring, while under neutral or acidic conditions, its influence is more moderate. Reactions typically proceed with nucleophiles attacking the carbon atoms bearing the iodine, leading to displacement of the iodide ion. wikipedia.org The general mechanism involves the formation of a resonance-stabilized Meisenheimer complex intermediate.

While less common, electrophilic substitution would be directed by the hydroxyl group to the positions ortho and para to it (positions 4 and 2/6). However, the deactivating effect of the iodine atoms and the pyridine nitrogen makes such reactions challenging, often requiring harsh conditions.

Reaction Type Reagent Class Typical Outcome Key Influencing Factors
Nucleophilic SubstitutionNucleophiles (e.g., alkoxides, amines, thiols)Displacement of one or both iodine atomsRing activation by the hydroxyl group, stability of the leaving group (I⁻), strength of the nucleophile.
Electrophilic SubstitutionElectrophiles (e.g., nitrating or halogenating agents)Substitution at position 4 (para to -OH)Strong deactivation by iodine and ring nitrogen makes this reaction difficult.

Radical Chemistry Involving this compound

The carbon-iodine bonds in this compound are relatively weak, making them susceptible to homolytic cleavage to initiate radical reactions.

Generation and Reactivity of Pyridinyl Radicals

Pyridinyl radicals can be generated from pyridine derivatives through various methods, including single-electron transfer (SET) reduction of the corresponding pyridinium (B92312) ions. nih.gov For this compound, protonation or alkylation of the pyridine nitrogen would form a pyridinium salt. Subsequent reduction, either photochemically or with a chemical reductant, can generate a pyridinyl radical. nih.gov

Alternatively, the carbon-iodine bonds can be cleaved to form aryl radicals. Studies on related diiodopyridines have shown that sequential cleavage of the C-I bonds can be induced in the gas phase to generate radical cations. nih.gov These pyridinyl radicals are highly reactive intermediates that can participate in a variety of transformations, including dimerization and coupling with other radical species. nih.govnih.gov The electrophilicity of these radicals is enhanced by the presence of the electron-withdrawing pyridinium core. nih.gov

Atom Transfer Radical Cyclizations

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic structures. In this process, a radical is generated by the abstraction of a halogen atom from a precursor molecule, which then undergoes an intramolecular cyclization onto a tethered unsaturated group. nih.govmdpi.com The resulting cyclized radical is then quenched by transferring a halogen atom from the catalyst or another source.

This compound can be envisioned as a precursor for ATRC substrates. By tethering an alkene or alkyne to the molecule (e.g., via etherification of the 3-hydroxyl group), an ATRC reaction could be initiated. A transition metal catalyst, such as copper or ruthenium, would abstract one of the iodine atoms to generate a pyridinyl radical. mdpi.comchemrxiv.org This radical could then cyclize onto the appended unsaturated bond. The regioselectivity of the initial iodine abstraction (C2 vs. C6) and the cyclization (e.g., exo vs. endo) would be key considerations. The fast trapping of the newly formed carbon radical after cyclization via halogen atom transfer makes the initial C-C bond formation irreversible. nih.gov

Radical Process Initiation Method Intermediate Potential Application
Pyridinyl Radical FormationSingle-Electron Transfer (SET) to pyridinium ionNeutral pyridinyl radicalC-C bond formation via radical coupling. nih.gov
Pyridinyl Radical FormationHomolytic cleavage of C-I bondσ-Pyridinyl radicalSynthesis of complex heterocyclic systems. nih.gov
Atom Transfer Radical CyclizationHalogen abstraction by a metal catalystAlkyl-tethered pyridinyl radicalSynthesis of fused heterocyclic ring systems. nih.govrsc.org

Directed Ortho-Metallation (DoM) and Metal-Halogen Exchange

The presence of both a directing group (hydroxyl) and reactive halogens makes this compound a substrate for two competing, powerful synthetic transformations: Directed ortho-Metallation (DoM) and metal-halogen exchange.

Directed Ortho-Metallation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG). baranlab.orgorganic-chemistry.org The hydroxyl group of this compound (or more commonly, a protected version such as an ether or carbamate) can act as a DMG. organic-chemistry.orgharvard.edu This would direct a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, to deprotonate the C-4 position, which is ortho to the directing group. harvard.eduuwindsor.ca The resulting organometallic intermediate can then be trapped with various electrophiles.

Metal-halogen exchange , in contrast, involves the reaction of an organometallic reagent (usually an organolithium) with an aryl halide, resulting in the exchange of the metal and the halogen. wikipedia.orgias.ac.in This reaction is typically very fast, especially for aryl iodides. wikipedia.orgharvard.edu For this compound, treatment with an alkyllithium reagent like n-BuLi or t-BuLi would be expected to lead to rapid exchange at one or both of the iodine-bearing positions. The rate of exchange follows the trend I > Br > Cl. wikipedia.org

The competition between DoM and metal-halogen exchange is a critical factor. Due to the high reactivity of the C-I bonds towards exchange, it is often the favored pathway over the deprotonation required for DoM. wikipedia.orgias.ac.in Achieving selective DoM would likely require carefully chosen conditions, such as the use of specific bases (e.g., lithium amide bases like LDA or LiTMP) or pre-complexation strategies. uwindsor.ca

Reaction Pathways and Kinetic Investigations

The specific reaction pathway taken by this compound is kinetically controlled. In the competition between DoM and metal-halogen exchange, the latter is generally much faster. harvard.edu Kinetic studies on lithium-halogen exchange reactions support a mechanism involving the formation of an intermediate "ate-complex," where the nucleophilic carbanion of the organolithium reagent attacks the halogen atom on the pyridine ring. wikipedia.orgharvard.edu The stability of the resulting organolithium species also plays a role, with sp²-hybridized carbanions (as would be formed here) being relatively stable. wikipedia.org

In radical reactions, the pathways are also governed by kinetics. For instance, in a potential ATRC reaction, the rate of the 5-exo-trig or 6-endo-trig cyclization would compete with other potential side reactions of the initially formed radical. nih.gov The use of radical clock experiments could provide insight into the lifetimes of the radical intermediates and the rates of the cyclization steps. nih.gov

Mechanistic studies on the generation of pyridinyl radicals from pyridinium precursors show that the process is a single-electron transfer, the efficiency of which depends on the reduction potential of the pyridinium species and the strength of the reducing agent. nih.gov

Transformation Controlling Factor Proposed Intermediate Mechanistic Insight
Metal-Halogen ExchangeKinetic Control"Ate-complex" wikipedia.orgharvard.eduTypically faster than DoM for aryl iodides. harvard.edu
Directed ortho-MetallationKinetic ControlComplexed organolithiumRequires a directing group; slower than M-H exchange. baranlab.orguwindsor.ca
Atom Transfer Radical CyclizationKinetic ControlCarbon-centered radicalRate of cyclization vs. intermolecular reactions is crucial. nih.gov

Spectroscopic and Crystallographic Characterization in Advanced Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2,6-diiodopyridin-3-ol. By probing the interactions of the molecule with electromagnetic radiation, researchers can piece together a detailed picture of its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts of the protons on the pyridine (B92270) ring are influenced by the electron-withdrawing effects of the iodine and oxygen substituents. The deshielding effect of the iodine atoms would likely cause the aromatic protons to appear at lower field.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms directly bonded to the electronegative iodine and oxygen atoms would exhibit characteristic downfield shifts. The specific chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern on the pyridine ring. chemicalbook.com

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Key Features
¹H Aromatic region Deshielded protons due to iodine substituents.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.orgbruker.com For this compound, IR spectroscopy is particularly useful for identifying the hydroxyl (-OH) group, which exhibits a characteristic broad stretching vibration, typically in the range of 3200-3600 cm⁻¹. The C-I stretching vibrations would be expected to appear in the far-infrared region (typically 500-700 cm⁻¹). msu.edu

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
O-H Stretching ~3200 (broad) IR
C-I Stretching 500-700 IR, Raman

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. msu.edutechnologynetworks.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. msu.edu For this compound, the pyridine ring and its substituents constitute a chromophore. The electronic transitions, likely π → π* and n → π*, would result in absorption bands in the UV region. The exact position and intensity of these bands are sensitive to the solvent and the electronic nature of the substituents. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. scispace.com This method provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₅H₃I₂NO). scispace.comcookechem.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

X-ray Crystallography for Solid-State Analysis

While spectroscopic methods provide information about the molecule in solution or as a gas, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Crystal Structure Determination and Analysis of Intermolecular Interactions

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Pyridine
2-ethoxycarbonyl-5-iodo-3,4-dimethylpyrrole
2,5-Dichloro-4,6-diiodopyridin-3-ol
2,6-Difluoropyridin-3-ol
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol
3,5-dichloro-2,4,6-trifluoropyridine
sodium methoxide
2,6-diiodo-3-pyridinol
5-Bromo-2,6-diiodopyridin-3-ol
3-Bromo-2,6-diiodo-5-methoxypyridine
2-Bromo-3,5-diiodopyridine
2,6-Dibromopyridine
2,6-Diaminopyridin-3-ol
2,6-Diiodopyridine
2,5-PYRIDINEDICARBOXYLIC ACID
2,6-Lutidine
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
2,4-DIIODOPYRIDINE
2,5-Diiodopyridine (B48462)
2,4-DIIODOPYRIDINE-3-CARBONITRILE
2-AMINO-3,5-DIIODOPYRIDINE
3,5-DIIODOPYRIDINE-4-CARBONITRILE
2-CHLORO-3,5-DIIODOPYRIDINE
3,6-DIIODOPYRIDINE-2-CARBONITRILE
2,6-Diiodo-3-hydroxypyridine
2,6-DIIODOPYRIDIN-3-YLAMINE
3-CHLORO-2,6-DIIODO-5-METHOXYPYRIDINE
Quinone
Chlorophyll
Aspirin
2,4-dinitrophenylhydrazone
Phenylalanine
Hydroxyapatite
Glucose
Acetaminophen
2,3-diphosphoglycerate
Paracetamol
Carbamazepine
Rutile
Anatase
Sulfur
Cyclohexane
1,3,5-triamino-2,4,6-trinitrobenzene
octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine
Polystyrene
Carbon nanotubes
CaSO4
Methyl 3-[3,5-di(tert-butyl)-4-hydroxyphenyl]-propanoate
Geraniol

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of molecules like 2,6-diiodopyridin-3-ol. DFT calculations allow for the prediction of molecular geometries, electronic distributions, and reactivity indices.

Theoretical investigations into the molecular structure of pyridine (B92270) derivatives are often carried out using DFT methods, such as B3LYP with various basis sets. For this compound, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The presence of two bulky iodine atoms at the 2 and 6 positions, flanking the nitrogen atom, along with a hydroxyl group at the 3-position, creates a sterically hindered and electronically distinct environment.

The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), is also elucidated through DFT. The iodine substituents, being large and polarizable, are expected to significantly influence the electronic properties. uft.cl The hydroxyl group further contributes to the electronic complexity through its electron-donating and hydrogen-bonding capabilities.

Table 1: Predicted Geometric Parameters for this compound (Analog-Based)

ParameterPredicted ValueBasis of Prediction
C-I Bond Length~2.10 ÅBased on DFT studies of iodinated aromatic compounds.
C-N-C Angle~118°Inferred from structural data of substituted pyridines.
C-O-H Angle~109°Typical for hydroxyl groups on aromatic rings.
Dihedral Angle (Pyridine Ring)Deviates from planarityDue to steric hindrance from iodine atoms.

Note: The values in this table are estimations based on computational studies of analogous compounds due to the absence of specific published data for this compound.

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. mdpi.commdpi.com Key descriptors for this compound would include the chemical potential (μ) and the electrophilicity index (ω).

The chemical potential indicates the tendency of a molecule to either donate or accept electrons. The electrophilicity index quantifies the ability of a molecule to accept electrons. For this compound, the presence of two electronegative iodine atoms and the hydroxyl group will influence these values. The iodine atoms can act as halogen bond donors, affecting the molecule's electrophilic character. mdpi.com

Table 2: Calculated Reactivity Descriptors for a Halogenated Pyridine Analog

DescriptorValue (eV)Significance
Chemical Potential (μ)-4.5Indicates the molecule's tendency to escape from a system.
Electrophilicity Index (ω)2.8Measures the propensity to accept electrons.

Note: This data is from a computational study on a related halogenated pyridine derivative and serves as an illustrative example.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations can be employed to study the dynamic behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. acs.org MD simulations provide insights into conformational changes, intermolecular interactions, and the stability of complexes over time.

For this compound, MD simulations could explore its interactions with solvent molecules, revealing how the bulky iodine atoms and the hydroxyl group influence its solvation shell. Furthermore, if this compound were to be studied as a ligand for a protein target, MD simulations could predict the stability of the ligand-protein complex and identify key interactions, such as halogen bonds and hydrogen bonds, that contribute to binding. mdpi.com Studies on other halogenated ligands have demonstrated the importance of accurate force fields that can correctly model these specific interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov While no specific QSAR studies focusing on this compound were found, QSAR models are frequently developed for substituted pyridine derivatives to predict their activity in various biological systems. chemrevlett.comjapsonline.commdpi.com

In a hypothetical QSAR study including this compound, various molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) in nature. By correlating these descriptors with observed biological activity, a predictive model can be built. The bulky and electron-withdrawing nature of the iodine atoms would contribute significantly to the steric and electronic descriptors in such a model.

Table 3: Common Descriptors in QSAR Studies of Pyridine Derivatives

Descriptor TypeExample DescriptorRelevance
ConstitutionalMolecular WeightSize of the molecule.
TopologicalKier Flexibility IndexDescribes molecular shape and flexibility. chemrevlett.com
ElectronicDipole MomentReflects the polarity and charge distribution.
Quantum ChemicalLUMO EnergyRelates to the ability to accept electrons.

Applications of 2,6 Diiodopyridin 3 Ol in Specialized Chemical Synthesis

Role as a Precursor for Polyfunctionalized Ligands and Heteroaromatic Systems

The presence of two labile iodine atoms makes 2,6-diiodopyridin-3-ol an excellent starting point for the synthesis of polyfunctionalized pyridine (B92270) derivatives, which are crucial components of ligands in coordination chemistry and building blocks for more complex heteroaromatic systems. The differential reactivity of the iodine atoms can be exploited to introduce a variety of functional groups in a stepwise manner, leading to precisely substituted pyridines.

For instance, through sequential palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, different aryl, heteroaryl, or alkynyl groups can be introduced at the 2- and 6-positions. The hydroxyl group at the 3-position can be protected during these transformations and later deprotected or functionalized, adding another layer of molecular diversity. This strategic functionalization allows for the creation of intricate ligands with tailored electronic and steric properties, which are essential for the development of catalysts and functional materials.

Contributions to the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The pyridine nucleus is a common feature in a vast array of pharmaceuticals and biologically active compounds. The ability to introduce diverse substituents onto the pyridine ring of this compound makes it a valuable intermediate in medicinal chemistry for the synthesis of novel therapeutic agents.

Enzyme Inhibitor Design

While direct examples of enzyme inhibitors synthesized from this compound are not extensively documented, the structural motifs accessible from this precursor are prevalent in known enzyme inhibitors. For example, substituted pyridinols are key components of various kinase inhibitors. The synthetic versatility of this compound allows for the systematic variation of substituents at the 2- and 6-positions, which can be used to probe the binding pockets of enzymes and optimize inhibitor potency and selectivity. The hydroxyl group can also participate in crucial hydrogen bonding interactions with amino acid residues in the active site of an enzyme.

Anticancer Research Applications

The development of novel anticancer agents is a major focus of pharmaceutical research. Pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds, have shown significant promise as anticancer agents, with some derivatives acting as potent kinase inhibitors. nih.gov While the direct synthesis of such compounds from this compound is not explicitly detailed in available literature, the functionalized pyridines derived from it can serve as key intermediates in the multi-step synthesis of these complex heterocyclic systems. The ability to introduce specific functionalities at the 2- and 6-positions is critical for modulating the biological activity and pharmacokinetic properties of these potential anticancer drugs.

Development of Advanced Materials and Functional Molecules

The field of materials science continuously seeks novel molecular components to create materials with specific optical, electronic, or self-assembly properties. The rigid, aromatic core of the pyridine ring, combined with the potential for extensive functionalization offered by this compound, makes it an attractive building block for the design of advanced materials.

For example, by introducing chromophoric or electronically active groups through cross-coupling reactions, it is possible to synthesize functional dyes, liquid crystals, or components of organic light-emitting diodes (OLEDs). The hydroxyl group can be used to tune the solubility and processing characteristics of these materials or to introduce sites for polymerization or surface attachment.

Utility in Ligand Design for Organometallic Catalysis

Organometallic catalysis is a powerful tool in modern organic synthesis, and the performance of a catalyst is highly dependent on the nature of the ligands coordinated to the metal center. Polydentate ligands, which can bind to a metal through multiple atoms, often provide enhanced stability and control over the catalytic process.

This compound serves as a valuable precursor for the synthesis of bidentate or tridentate ligands. By introducing coordinating groups, such as phosphines, amines, or other heterocycles, at the 2- and 6-positions, a variety of chelating ligands can be prepared. The hydroxyl group can also be modified to act as a coordinating site, further increasing the denticity of the ligand. These tailored ligands can then be used to prepare organometallic complexes with specific catalytic activities for a wide range of chemical transformations.

Q & A

Basic Research Question

  • NMR analysis : 1^1H and 13^13C NMR can confirm regiochemistry by comparing chemical shifts with known pyridine derivatives (e.g., 5-Fluoro-3-iodopyridin-2-ol) . The hydroxyl proton’s absence in D2_2O-exchange experiments validates its presence.
  • X-ray crystallography : Provides definitive proof of the iodine substitution pattern and hydrogen-bonding networks, critical for confirming molecular geometry .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., iodine’s distinctive 127^{127}I and 129^{129}I peaks) .

What safety protocols are critical when handling this compound due to its reactivity and potential toxicity?

Basic Research Question

  • Ventilation : Use fume hoods to prevent inhalation of iodine-containing dust or vapors, as iodine sublimation poses respiratory risks .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Dust mitigation : Ground equipment to prevent static discharge, as fine particulate accumulation may pose explosion hazards .
  • Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal to prevent environmental contamination .

How do iodine substituents in this compound influence its electronic properties and reactivity in cross-coupling reactions?

Advanced Research Question
Iodine’s strong electron-withdrawing effect activates the pyridine ring for transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling):

  • C–I bond reactivity : The 2- and 6-iodo groups serve as leaving sites, enabling sequential functionalization.
  • Steric effects : Bulky iodine atoms may slow reaction kinetics but enhance regioselectivity in Pd-catalyzed couplings.
    Comparisons with brominated analogs (e.g., 5-Bromo-2,6-diiodopyridin-3-ol) reveal iodine’s superior leaving-group ability, though reaction temperatures may need optimization to avoid catalyst poisoning .

What strategies address contradictions in reported solubility or stability data for this compound under varying experimental conditions?

Advanced Research Question

  • Solvent polarity : Solubility discrepancies in DMSO vs. ethanol may arise from hydrogen-bonding interactions with the hydroxyl group.
  • pH-dependent stability : The compound may degrade under acidic/basic conditions via hydrolysis of C–I bonds. Buffered solutions (pH 6–8) are recommended for long-term storage .
  • Light sensitivity : Iodinated compounds often require amber glassware to prevent photodehalogenation, as observed in related derivatives like 2-chloro-3-hydroxypyridine .

How can computational modeling predict the bioactivity of this compound in drug discovery contexts?

Advanced Research Question

  • Docking studies : Molecular dynamics simulations can assess binding affinity to target proteins (e.g., kinases or halogen-binding enzymes).
  • QSAR analysis : Correlate iodine’s electronegativity with bioactivity trends, comparing fluorinated or chlorinated analogs (e.g., 6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol .
  • Metabolic stability predictions : Iodine’s size and lipophilicity may influence pharmacokinetics, requiring in vitro assays to validate computational results .

What role does this compound play in synthesizing metal-organic frameworks (MOFs) or coordination complexes?

Advanced Research Question

  • Ligand design : The hydroxyl and iodine groups act as chelation sites for metals (e.g., Cu, Pd), enabling MOF construction.
  • Structural tuning : Varying the metal center (e.g., Ru in bipyridine complexes) alters framework porosity and catalytic activity, as seen in bis(2,2′-bipyridine)ruthenium derivatives .
  • Application potential : Iodine-rich MOFs may exhibit unique properties for gas storage or catalysis, though stability under reactive conditions requires further study .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.